molecular formula C24H26N2O7S B11362716 N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11362716
M. Wt: 486.5 g/mol
InChI Key: JJASEUYHFJSFMP-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5-(4-METHOXYPHENYL)-3-ISOXAZOLECARBOXAMIDE: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5-(4-METHOXYPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Methoxyphenyl Group: This step involves the coupling of the isoxazole ring with a 4-methoxyphenyl group using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group is introduced through a nucleophilic substitution reaction.

    Incorporation of the Thiophene Moiety: The thiophene ring is added via a Friedel-Crafts acylation reaction, followed by oxidation to form the 1,1-dioxide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the isoxazole ring or the carbonyl group, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential. Its unique structure might interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In material science, the compound could be used in the development of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism by which N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5-(4-METHOXYPHENYL)-3-ISOXAZOLECARBOXAMIDE exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity. The compound’s multiple functional groups could allow it to engage in hydrogen bonding, hydrophobic interactions, or covalent bonding with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxybenzyl)-N-(tetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide: Lacks the 1,1-dioxide group on the thiophene ring.

    N-(3,4-Dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-3-isoxazolecarboxamide: Lacks the methoxy group on the phenyl ring.

    N-(3,4-Dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-3-pyrazolecarboxamide: Features a pyrazole ring instead of an isoxazole ring.

Uniqueness

The presence of both the 1,1-dioxide group on the thiophene ring and the methoxy group on the phenyl ring, along with the isoxazole core, makes N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5-(4-METHOXYPHENYL)-3-ISOXAZOLECARBOXAMIDE unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H26N2O7S

Molecular Weight

486.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H26N2O7S/c1-30-19-7-5-17(6-8-19)22-13-20(25-33-22)24(27)26(18-10-11-34(28,29)15-18)14-16-4-9-21(31-2)23(12-16)32-3/h4-9,12-13,18H,10-11,14-15H2,1-3H3

InChI Key

JJASEUYHFJSFMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4CCS(=O)(=O)C4

Origin of Product

United States

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